
Ledoxantrone
Descripción general
Descripción
Sedoxantrona es un antibiótico antineoplásico de antrapirazola con actividad antineoplásica potencial. Es conocida por su capacidad de intercalarse en el ADN e interactuar con la topoisomerasa II, inhibiendo así la replicación y reparación del ADN, así como la síntesis de ARN y proteínas . Este compuesto ha mostrado promesa en el tratamiento del cáncer de próstata resistente a las hormonas .
Métodos De Preparación
La síntesis de Sedoxantrona implica varios pasos clave:
Condensación: El proceso comienza con la condensación de 3-metoxibencenotionol con ácido 2,6-dicloro-3-nitrobenzoico para producir ácido (ariltio)benzoico.
Ciclización: La ciclización intramolecular del ácido (ariltio)benzoico se logra usando anhídrido trifluoroacético en ácido trifluoroacético para formar tioxanthenona.
Reducción y Alquilación: El grupo nitro de la tioxanthenona se reduce con hidrógeno en presencia de paladio sobre carbono para producir una amina, la cual se alquila luego con 2-bromoetilamina para producir el derivado etilendiamina.
Escisión: El paso final implica la escisión del grupo metil éter usando tribromuro de boro.
Análisis De Reacciones Químicas
Sedoxantrona se somete a varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: El grupo nitro en su estructura puede reducirse a una amina.
Sustitución: Las reacciones de alquilación se pueden realizar en los grupos amino para introducir diferentes sustituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen anhídrido trifluoroacético, hidrógeno con paladio sobre carbono y tribromuro de boro. Los principales productos formados a partir de estas reacciones son tioxanthenona y sus derivados .
Aplicaciones Científicas De Investigación
Sedoxantrona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la intercalación del ADN y la inhibición de la topoisomerasa II.
Biología: Los investigadores la utilizan para investigar los mecanismos de la replicación y reparación del ADN.
Mecanismo De Acción
Sedoxantrona ejerce sus efectos intercalándose en el ADN e inhibiendo la topoisomerasa II. Esta inhibición previene la relajación del ADN superenrollado, bloqueando así la replicación y transcripción del ADN. El compuesto también interfiere con la síntesis de ARN y proteínas, lo que lleva a la muerte celular . Los principales objetivos moleculares son el ADN y la topoisomerasa II .
Comparación Con Compuestos Similares
Sedoxantrona es similar a otros compuestos de antrapirazola como la mitoxantrona. tiene propiedades únicas que la hacen diferente:
Los compuestos similares incluyen mitoxantrona, doxorubicina y otros derivados de antrapirazola .
Propiedades
IUPAC Name |
10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFHFBXRWAZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921068 | |
| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113457-05-9 | |
| Record name | Ledoxantrone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113457059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2-Aminoethyl)amino]-2-[2-(diethylamino)ethyl]-1,2-dihydro-8H-[1]benzothiopyrano[4,3,2-cd]indazol-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEDOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HBT2JRJ5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



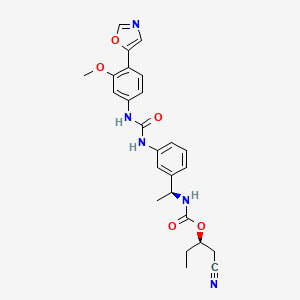
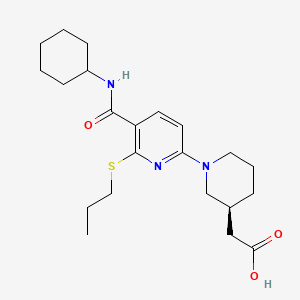

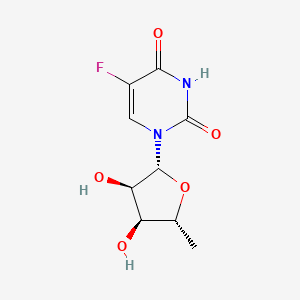
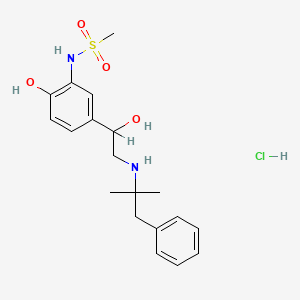

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
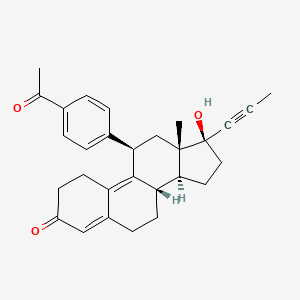
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)



